REACTION_CXSMILES
|
[N:1]1[CH:6]=[C:5]([C:7]([NH:9][C:10]2([C:14]([O:16]CC)=[O:15])[CH2:13][CH2:12][CH2:11]2)=[O:8])[CH:4]=[N:3][CH:2]=1.[OH-].[Na+]>C1COCC1.O>[N:1]1[CH:6]=[C:5]([C:7]([NH:9][C:10]2([C:14]([OH:16])=[O:15])[CH2:13][CH2:12][CH2:11]2)=[O:8])[CH:4]=[N:3][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.939 g
|
Type
|
reactant
|
Smiles
|
N1=CN=CC(=C1)C(=O)NC1(CCC1)C(=O)OCC
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.03 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir over the weekend (ca. 64 h) at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Most of the THF was then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield an oily aqueous layer, which
|
Type
|
EXTRACTION
|
Details
|
to three-fold extraction with diethyl ether
|
Type
|
ADDITION
|
Details
|
The aqueous layer was then made neutral by the addition of HCl (6.00 mL, 1H)
|
Type
|
EXTRACTION
|
Details
|
extraction of this aqueous layer with EtOAc (ca. 500 mL total)
|
Reaction Time |
64 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=CC(=C1)C(=O)NC1(CCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.756 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |